molecular formula C22H25ClN2O3S B11337963 {1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

{1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11337963
M. Wt: 433.0 g/mol
InChI Key: XFTGWHZNWJZGAO-UHFFFAOYSA-N
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Description

The compound {1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a dihydroisoquinoline moiety, and a sulfonyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the coupling with the dihydroisoquinoline moiety. Common reagents used in these reactions include chlorobenzyl chloride, piperidine, and dihydroisoquinoline derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

{1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of {1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a sulfonyl group with a piperidine and dihydroisoquinoline moiety, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H25ClN2O3S

Molecular Weight

433.0 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C22H25ClN2O3S/c23-21-8-4-3-7-20(21)16-29(27,28)25-13-10-18(11-14-25)22(26)24-12-9-17-5-1-2-6-19(17)15-24/h1-8,18H,9-16H2

InChI Key

XFTGWHZNWJZGAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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